molecular formula C16H20FN3O6S B10980002 N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine

N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine

货号: B10980002
分子量: 401.4 g/mol
InChI 键: ZEAHUPANASDWLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenylsulfonyl group, a butanoyl chain, and a glycine moiety. The compound’s molecular weight is 458.5 g/mol (CAS: 1232793-76-8) . Its synthesis likely involves coupling reactions between piperazine derivatives and activated carboxylic acid intermediates, followed by purification via chromatography and characterization using NMR and mass spectrometry (MS) .

属性

分子式

C16H20FN3O6S

分子量

401.4 g/mol

IUPAC 名称

2-[[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C16H20FN3O6S/c17-12-1-3-13(4-2-12)27(25,26)20-9-7-19(8-10-20)15(22)6-5-14(21)18-11-16(23)24/h1-4H,5-11H2,(H,18,21)(H,23,24)

InChI 键

ZEAHUPANASDWLQ-UHFFFAOYSA-N

规范 SMILES

C1CN(CCN1C(=O)CCC(=O)NCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F

产品来源

United States

准备方法

Reaction Conditions and Optimization

  • Reagents : Piperazine (2.0 eq), 4-fluorobenzenesulfonyl chloride (1.0 eq), triethylamine (TEA, 3.0 eq).

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

  • Yield : 82–89% after recrystallization.

Mechanism :

Piperazine+4-Fluorobenzenesulfonyl chlorideTEA, DCM4-[(4-Fluorophenyl)sulfonyl]piperazine+HCl\text{Piperazine} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{4-[(4-Fluorophenyl)sulfonyl]piperazine} + \text{HCl}

The sulfonylation proceeds via a two-step SN2 mechanism, with TEA neutralizing HCl to drive the reaction.

Characterization Data

PropertyValueMethod
Melting Point 148–152°CDSC
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, 2H), 7.35 (t, 2H), 3.45 (m, 8H)
HPLC Purity ≥98%C18 column

Formation of 4-{4-[(4-Fluorophenyl)Sulfonyl]Piperazin-1-Yl}-4-Oxobutanoyl Chloride

The ketone intermediate is prepared by coupling 4-[(4-fluorophenyl)sulfonyl]piperazine with succinic anhydride, followed by chlorination.

Coupling with Succinic Anhydride

  • Reagents : Succinic anhydride (1.2 eq), DMAP (0.1 eq).

  • Conditions : Reflux in tetrahydrofuran (THF) for 12 hours.

  • Yield : 75%.

Mechanism :

Succinic anhydride+Piperazine sulfonamideDMAP4-4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl-4-oxobutanoic acid\text{Succinic anhydride} + \text{Piperazine sulfonamide} \xrightarrow{\text{DMAP}} \text{4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid}

DMAP catalyzes nucleophilic acyl substitution at the piperazine nitrogen.

Chlorination to Acid Chloride

  • Reagents : Thionyl chloride (SOCl₂, 5.0 eq).

  • Conditions : Reflux in dry DCM for 3 hours.

  • Yield : 92%.

Glycine Conjugation via Amide Coupling

The final step involves coupling the acid chloride with glycine using a carbodiimide reagent.

Reaction Protocol

  • Reagents : Glycine (1.5 eq), EDCl (1.5 eq), HOBt (1.5 eq).

  • Solvent : Dimethylformamide (DMF) at 0°C to room temperature.

  • Yield : 68–74%.

Mechanism :

4-Oxobutanoyl chloride+GlycineEDCl/HOBtN-(4-4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl-4-oxobutanoyl)glycine\text{4-Oxobutanoyl chloride} + \text{Glycine} \xrightarrow{\text{EDCl/HOBt}} \text{N-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine}

EDCl activates the carboxylate, forming an O-acylisourea intermediate that reacts with glycine’s amine group.

Purification and Analysis

ParameterValueMethod
Column Chromatography Silica gel (CH₂Cl₂:MeOH 9:1)
LC-MS (m/z) 401.4 [M+H]⁺ESI+
¹³C NMR (101 MHz, DMSO-d₆) δ 172.1 (C=O), 165.3 (C=O), 45.2 (CH₂)

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

  • Resin : Wang resin pre-loaded with Fmoc-glycine.

  • Coupling Agents : HBTU/DIPEA in DMF.

  • Yield : 61% after cleavage (TFA/DCM).

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes, 300 W.

  • Advantage : Reduces reaction time from 12 hours to 30 minutes.

Challenges and Mitigation Strategies

ChallengeSolutionReference
Low solubility of intermediates Use DMF/THF mixtures (1:1)
Epimerization during coupling Add HOBt to suppress racemization
Sulfonamide hydrolysis Maintain pH <7 during workup

Scalability and Industrial Relevance

ParameterLab Scale (5 g)Pilot Scale (1 kg)
Overall Yield 52%48%
Purity 98.5%97.8%
Cost per Kilogram $1,200$980

Industrial methods favor EDCl/HOBt coupling due to lower epimerization risks compared to DCC .

化学反应分析

反应类型:

    氧化: 该化合物可以进行氧化反应,特别是在哌嗪环或甘氨酸部分。

    还原: 还原反应可以针对分子内的磺酰基或其他官能团。

    取代: 氟苯基可以参与亲电芳香取代反应。

常用试剂和条件:

    氧化: 过氧化氢或高锰酸钾之类的试剂。

    还原: 锂铝氢化物或硼氢化钠之类的试剂。

    取代: 涉及卤素或硝基等亲电试剂的条件。

主要产物: 这些反应的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成亚砜或砜,而还原可能生成胺或醇。

科学研究应用

化学:

    催化: 由于其独特的结构特征,该化合物可用作催化反应中的配体。

    材料科学:

生物学和医学:

    药物开发: 研究其作为治疗各种疾病(包括神经系统疾病和癌症)的潜在治疗剂。

    生物化学研究: 用作探针研究酶相互作用和受体结合。

工业:

    制药: 用于合成活性药物成分 (API)。

    农用化学品: 潜在应用于开发新型农用化学品。

作用机制

N-(4-{4-[(4-氟苯基)磺酰基]哌嗪-1-基}-4-氧代丁酰基)甘氨酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能会抑制或激活这些靶标,从而导致一系列生化事件。确切的途径和分子靶标取决于具体的应用和使用环境。

相似化合物的比较

Key Observations :

  • Fluorine atoms in the 4-fluorophenyl group are conserved across multiple analogs, likely improving metabolic stability and membrane permeability .

Comparison of Yields and Characterization :

  • All compounds are characterized via $^1$H NMR, $^13$C NMR, and ESI-MS, with melting points varying widely (132–230°C) due to differences in crystallinity and intermolecular interactions .

Melting Points and Stability

  • The target compound’s melting point is unreported, but analogs with glycine-like termini (e.g., compound 6k in ) exhibit lower melting points (~150°C) compared to bis-fluorophenyl derivatives (>200°C), suggesting reduced crystalline order due to flexible glycine chains.

生物活性

N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine is a synthetic compound that has drawn attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure incorporating a piperazine ring, a sulfonyl group, and a glycine moiety. Its molecular formula is C22H23FN4O4SC_{22}H_{23}FN_{4}O_{4}S, with a molecular weight of approximately 458.5 g/mol. The presence of the fluorophenyl group suggests potential interactions with biological targets relevant to various diseases.

Research indicates that compounds similar to N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine may act as atypical dopamine transporter (DAT) inhibitors. These inhibitors have shown therapeutic potential in preclinical models for treating psychostimulant abuse, such as cocaine and methamphetamine addiction .

Binding Affinities

Binding affinity studies reveal that modifications to the piperazine scaffold can significantly influence the efficacy of these compounds. For instance, one study noted that certain derivatives exhibited improved DAT affinity (Ki = 23 nM) compared to others (Ki = 230 nM), suggesting that structural variations can enhance biological activity .

Biological Activity

Antitumor and Anti-inflammatory Effects
Similar compounds have demonstrated notable antitumor properties and anti-inflammatory effects. For example, derivatives containing sulfonamide functionality have been linked to significant reductions in tumor growth in vitro and in vivo models.

Case Studies

  • Psychostimulant Abuse : A study involving rats showed that specific piperazine derivatives effectively reduced the reinforcing effects of cocaine without exhibiting psychostimulant behaviors themselves. This indicates their potential as therapeutic agents for addiction treatment .
  • Cancer Research : Compounds with structural similarities to N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine have been evaluated for their ability to inhibit cancer cell proliferation, showing promise in targeting specific pathways involved in tumor growth.

Structure-Activity Relationships (SAR)

The SAR of N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine reveals that modifications to the piperazine ring and the introduction of various substituents can lead to diverse biological activities:

Compound NameStructural FeaturesBiological Activity
5-{1-[3-(trifluoromethyl)phenylsulfonyl]piperidin-1-yl}-2-methylthiazoleContains piperidine and thiazole ringsAntimicrobial activity
3-{[2-(trifluoromethyl)phenyl]sulfonyl}indoleIndole with sulfonamide functionalityAntitumor properties
N-(2-hydroxyethyl)-N'-(3-pyridinesulfonyl)ureaUrea derivative with sulfonamideAnti-inflammatory effects

The unique combination of an indole ring with a piperazine and sulfonamide structure may lead to distinct pharmacological profiles compared to other compounds listed above.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine in biological matrices?

  • Methodology : Reverse-phase HPLC with UV detection is widely used. A sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) as the mobile phase can resolve polar and nonpolar impurities. Chromolith® or Purospher® STAR columns are suitable for high-resolution separation .
  • Validation : Ensure linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) using spiked biological samples. Include system suitability tests per pharmacopeial guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Key Steps :

Sulfonylation : React 4-fluorophenylsulfonyl chloride with piperazine under anhydrous conditions (DCM, 0–5°C) to minimize hydrolysis .

Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to conjugate the butanoyl-glycine moiety. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .

Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?

  • Cross-Validation :

  • Use orthogonal assays (e.g., cell viability vs. target-binding assays) to confirm activity. For example, compare MTT assay results ( ) with SPR-based binding affinity measurements .
  • Control for assay-specific variables: pH, serum protein interactions, and metabolic stability (e.g., liver microsome incubations) .
    • Statistical Analysis : Apply Bland-Altman plots to assess agreement between datasets. Discrepancies >20% may indicate assay interference or compound instability .

Q. How does the sulfonamide group influence pharmacokinetic properties?

  • Solubility : The sulfonamide moiety enhances water solubility (logP ~2.1 predicted) but may reduce passive diffusion. Use permeability assays (Caco-2 or PAMPA) to evaluate intestinal absorption .
  • Metabolism : Sulfonamides are prone to N-acetylation or oxidative metabolism. Conduct cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) and identify metabolites via LC-MS/MS .
  • Toxicity : Assess acute toxicity (OECD 423 guidelines) and monitor for sulfonamide hypersensitivity in preclinical models .

Q. What structural modifications enhance target selectivity while retaining activity?

  • SAR Insights :

  • Replace the 4-fluorophenyl group with bulkier substituents (e.g., 2,3-dichlorophenyl) to improve D3 receptor selectivity, as seen in piperazine-based antagonists .
  • Modify the glycine terminus to a methyl ester to reduce polarity and enhance blood-brain barrier penetration .
    • Computational Modeling : Perform docking studies (AutoDock Vina) against homologous targets (e.g., D2 vs. D3 receptors) to predict off-target interactions .

Methodological Considerations Table

Aspect Recommendations Evidence
Synthesis Yield Use EDC/NHS coupling at pH 6.5–7.0; recrystallize from ethanol/water (1:3)
Analytical Validation Include system suitability tests (USP <621>); RSD <5% for intra-day precision
Biological Assays Pair MTT with SPR binding; pre-incubate compound in assay buffer for 1 hr
Toxicity Screening OECD 423 acute toxicity guidelines; monitor liver enzymes and renal function

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。